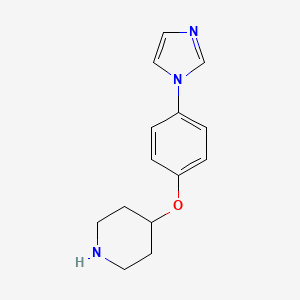
2-Bromo-1-(3-methylpyridin-2-yl)ethanone
説明
2-Bromo-1-(3-methylpyridin-2-yl)ethanone is a brominated organic compound that features a pyridine ring substituted with a bromoethyl group at the 2-position and a methyl group at the 3-position
Synthetic Routes and Reaction Conditions:
Bromination: The compound can be synthesized through the bromination of 1-(3-methylpyridin-2-yl)ethanone using bromine in the presence of a suitable catalyst.
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions can be employed to introduce the bromoethyl group using appropriate boronic acids and palladium catalysts.
Industrial Production Methods:
Batch Production: Industrial-scale synthesis often involves batch processes where reactants are added sequentially under controlled conditions to ensure high yield and purity.
Continuous Flow Synthesis: Advanced methods may use continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Oxidation reactions can convert the bromoethyl group to a carboxylic acid derivative.
Reduction: Reduction reactions can reduce the bromoethyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the bromoethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: 2-Bromo-1-(3-methylpyridin-2-yl)ethanoic acid.
Reduction: 2-Bromo-1-(3-methylpyridin-2-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-Bromo-1-(3-methylpyridin-2-yl)ethanone is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which 2-Bromo-1-(3-methylpyridin-2-yl)ethanone exerts its effects involves its interaction with molecular targets and pathways. The bromoethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing its biological activity.
類似化合物との比較
2-Bromo-3-methylpyridine: Similar structure but lacks the ethanone group.
1-(5-Bromo-3-methylpyridin-2-yl)piperazine: Contains a piperazine ring instead of the ethanone group.
特性
IUPAC Name |
2-bromo-1-(3-methylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-6-3-2-4-10-8(6)7(11)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKZMURKFNOBQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629537 | |
| Record name | 2-Bromo-1-(3-methylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220270-42-8 | |
| Record name | 2-Bromo-1-(3-methylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,2,2,3,3,4,4-Octafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-6-iodohexane](/img/structure/B1629034.png)



![(2-P-Tolyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid](/img/structure/B1629040.png)



![12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(21),2(11),3,5,7,9,13,15,17,19-decaene](/img/structure/B1629046.png)





